N-cyclopentyl-2-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-iodoaniline is an organic compound with the chemical formula C11H14IN It belongs to the family of anilines, which are characterized by the presence of an amino group (-NH2) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclopentyl-2-iodoaniline can be synthesized through several methods. One common approach involves the iodination of N-cyclopentylaniline. This process typically uses iodine (I2) and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 2-position of the aniline ring. Another method involves the decarboxylative iodination of anthranilic acids using potassium iodide (KI) and iodine (I2) under oxygen-rich conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-iodoaniline undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted anilines.
Coupling Reactions: Products include biaryl compounds.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
N-cyclopentyl-2-iodoaniline has several applications in scientific research:
Biology: It may be used in the synthesis of biologically active compounds for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-iodoaniline involves its interaction with various molecular targets. The iodine atom and the amino group play crucial roles in its reactivity and interactions. The compound can participate in electrophilic and nucleophilic reactions, influencing its behavior in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
N-cyclopentylaniline: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
2-iodoaniline: Lacks the cyclopentyl group, affecting its steric and electronic properties.
Uniqueness
N-cyclopentyl-2-iodoaniline is unique due to the presence of both the cyclopentyl group and the iodine atom. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis and other applications.
Properties
CAS No. |
1039325-84-2 |
---|---|
Molecular Formula |
C11H14IN |
Molecular Weight |
287.14 g/mol |
IUPAC Name |
N-cyclopentyl-2-iodoaniline |
InChI |
InChI=1S/C11H14IN/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9,13H,1-2,5-6H2 |
InChI Key |
HBLOAVMELLBZKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=CC=CC=C2I |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.